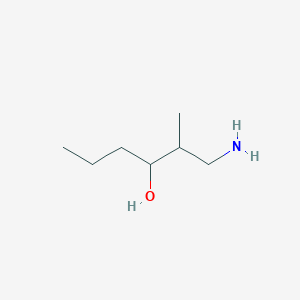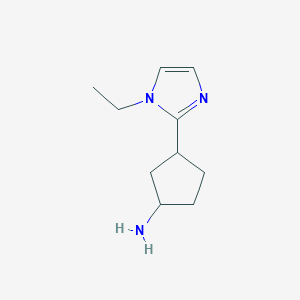![molecular formula C16H23NO B13192217 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a phenyl group, an isopropyl group, and an azabicyclo octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through a multi-step process. One common method involves the reaction of 2,5-dimethoxy-tetrahydrofuran with hydrochloric acid at reflux temperature, followed by the addition of isopropylamine hydrochloride and sodium acetate. Finally, 1,3-acetonedicarboxylic acid is added, and the reaction mixture is stirred for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol: A structurally similar compound with different substituents.
8-Oxabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with an oxygen atom in the ring.
Uniqueness
3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a phenyl group, an isopropyl group, and an azabicyclo octane framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
3-phenyl-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C16H23NO/c1-12(2)17-14-8-9-15(17)11-16(18,10-14)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3 |
InChI-Schlüssel |
BDTLYLOQSHJPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2CCC1CC(C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)


![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)
